{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIBRLGJCCMNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-28-4 | |
| Record name | {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Methanol Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Esterification and Etherification Reactions
The hydroxymethyl group undergoes typical alcohol derivatization:
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Acetylation : Reacts with acetic anhydride in pyridine to form {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methyl acetate ().
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Sulfonation : Treatment with concentrated sulfuric acid yields the corresponding sulfate ester ().
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Ether synthesis : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3/DMF) to produce ether derivatives ().
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 60°C | Acetate ester |
| Sulfonation | H2SO4, 0°C, 2 hrs | Sulfate ester |
| Alkylation | CH3I, K2CO3, DMF, reflux | Methoxy-methyl derivative |
Oxidation Reactions
The hydroxymethyl group oxidizes to a carbonyl under controlled conditions:
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Partial oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts -CH2OH to -CHO, forming {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}carbaldehyde ().
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Full oxidation : Strong oxidizing agents like KMnO4 in acidic medium yield the carboxylic acid derivative ().
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| PCC | CH2Cl2, rt, 4 hrs | Aldehyde |
| KMnO4 | H2SO4/H2O, 80°C, 6 hrs | Carboxylic acid |
Nucleophilic Substitution at the Bromophenyl Group
The para-bromine atom participates in cross-coupling reactions:
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Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis to form biaryl derivatives ().
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Buchwald-Hartwig amination : Forms aryl amines when treated with primary/secondary amines and a Pd/Xantphos catalyst system ().
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 100°C | 4-(Substituted aryl)-pyrazole derivative |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | Aryl amine derivative |
Functionalization via Pyrazole Nitrogen
The pyrazole ring’s N-atoms participate in:
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Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated products ( ).
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Coordination chemistry : Serves as a ligand for transition metals (e.g., Cu, Pd) via nitrogen lone pairs ( ).
Multicomponent Reactions
The compound participates in tandem reactions:
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Mannich reaction : Forms aminomethyl derivatives when reacted with formaldehyde and amines ( ).
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Schiff base formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine-linked hybrids ( ).
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity:
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Anticancer analogs : Glycosylation of the hydroxymethyl group (e.g., with glucose) improves solubility and cytotoxicity ( ).
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Antimicrobial agents : Thiosemicarbazone derivatives show potency against Gram-positive bacteria ( ).
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in the development of pharmaceuticals, particularly due to its anti-inflammatory and antioxidant properties. Recent studies have highlighted the following applications:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds similar to {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Molecular docking simulations have demonstrated that pyrazole derivatives can effectively bind to targets involved in inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that pyrazole compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders by reducing oxidative stress and inflammation .
Agricultural Applications
The compound has also been explored for its applications in agriculture:
- Pesticidal Activity : Research has indicated that certain pyrazole derivatives possess insecticidal properties, making them candidates for developing new pesticides . Their effectiveness against specific pests could provide environmentally friendly alternatives to traditional chemical pesticides.
- Herbicidal Properties : Similar compounds have been studied for their ability to inhibit weed growth, suggesting potential use as herbicides in sustainable agriculture practices .
Material Science Applications
In addition to biological applications, this compound has been investigated for its material properties:
- Nonlinear Optical Materials : The compound's molecular structure suggests potential applications in nonlinear optics, where it could be used in devices such as lasers and optical switches due to its favorable optical properties .
- Polymer Chemistry : Research into incorporating pyrazole derivatives into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Properties
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Pesticidal Efficacy
Field trials assessing the efficacy of pyrazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. The results suggested that these compounds could significantly contribute to integrated pest management strategies.
Mechanism of Action
The mechanism of action of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the pyrazole ring may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
Hybrid Structures with Thiazole/Benzoxazole Moieties
Key Observations :
- Hybridization with thiazole or benzoxazole () enhances π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., cyclooxygenase-2 ).
- The salicylhydrazide derivative () demonstrates the versatility of pyrazole-4-methanol derivatives in forming Schiff bases for antiparasitic applications.
Physicochemical Properties
Melting Points and Solubility
Key Observations :
Antimicrobial and Antiparasitic Activities
Key Observations :
- Pyrazole-4-methanol derivatives are understudied in biological assays but show promise based on structural parallels to active compounds ().
- Fluorophenyl substituents () enhance bioactivity due to increased electronegativity and metabolic stability.
Biological Activity
The compound {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with pyrazole derivatives under basic conditions. The general method includes:
- Preparation of Pyrazole : The initial step often involves synthesizing the pyrazole core through a condensation reaction between hydrazine and an appropriate carbonyl compound.
- Bromination : The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution.
- Final Modification : The methanol group is added via nucleophilic substitution.
The molecular structure can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effective inhibition against a range of microorganisms:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. In a comparative study, this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone (Standard) | 76% | 86% | |
| This compound | 61% | 76% |
This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.
Antitumor Activity
Research has also focused on the antitumor potential of pyrazole derivatives. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines:
These findings indicate a promising avenue for further research into the development of anticancer drugs based on this compound.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects in Vivo
In vivo studies involving carrageenan-induced paw edema in rats showed that treatment with this compound significantly reduced inflammation compared to control groups. This reinforces its potential application in managing inflammatory disorders.
Q & A
Q. What are the standard synthetic routes for {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol?
Answer: The compound is typically synthesized via condensation reactions. A common method involves:
Hydrazine-mediated cyclization : Reacting 4-bromobenzyl bromide with substituted pyrazole precursors in ethanol under reflux (5–8 hours). Hydrazine hydrate and KOH are used as catalysts .
Microwave-assisted synthesis : Accelerating reaction kinetics for intermediates (e.g., using 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazole-5-amine and 4-chlorobenzaldehyde under microwave irradiation) .
Purification : Crystallization from ethanol or acetonitrile, monitored by TLC .
Q. How is structural characterization performed for this compound?
Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL (e.g., space group determination, bond-length refinement) .
- Spectroscopy :
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Answer:
- High-resolution refinement : Use SHELXL with twin refinement for twinned crystals (e.g., Hooft parameter < 0.1) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, Br···π contacts) to resolve packing ambiguities .
- Comparative studies : Cross-validate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) .
Q. What strategies optimize bioactivity in pyrazole derivatives?
Answer:
Q. How are intermolecular interactions analyzed for pharmacological targeting?
Answer:
Q. How to address data contradictions in solvent-dependent photophysical properties?
Answer:
- Solvent polarity studies : Measure UV-Vis spectra in DMSO (λmax: 320 nm) vs. hexane (λmax: 290 nm) to assess π→π* transitions .
- Time-resolved fluorescence : Compare lifetimes (τ = 2–5 ns) in polar vs. nonpolar solvents to identify aggregation effects .
- Theoretical validation : Use TD-DFT to model solvent effects (PCM model) .
Q. What are the challenges in scaling up synthetic protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
